MRS2698
Description
Properties
Molecular Formula |
C9H15N3O13P3S |
|---|---|
Molecular Weight |
498.21 |
InChI |
InChI=1S/C9H15N3O13P3S/c10-6-7(14)4(21-8(6)12-2-1-5(13)11-9(12)29)3-28(19,20)24-27(18,25-28)23-26(16,17)22-15/h1-2,4,6-8,14-15H,3,10H2,(H,16,17)(H,19,20)(H,11,13,29)/t4-,6+,7+,8+/m0/s1 |
InChI Key |
RYYBMEQFIJAQNN-MLQRGLMKSA-N |
SMILES |
O=P(OP1(OP(OO)(O)=O)=O)(O1)(C[C@@H]2O[C@@H](N(C(N3)=S)C=CC3=O)[C@H](N)[C@@H]2O)O |
Appearance |
Solid powder |
Synonyms |
MRS2698; MRS 2698; MRS-2698.; [(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate |
Origin of Product |
United States |
Mrs2698: a Highly Selective Agonist for the P2y2 Receptor
Historical Development of P2Y2 Receptor Ligands
The P2Y receptors constitute a family of G protein-coupled receptors activated by extracellular nucleotides. There are eight known mammalian P2Y receptor subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. nih.govguidetopharmacology.org Early research into P2 receptor pharmacology utilized native nucleotides like ATP and UTP, which often exhibited limited selectivity across the different P2Y subtypes. nih.govtocris.com The development of more selective ligands has been a significant focus in purinergic signaling research to better understand the distinct functions of each receptor subtype. nih.govresearchgate.net
Native agonists for the P2Y2 receptor include both UTP and ATP, with UTP generally showing higher potency in humans. guidetopharmacology.orgguidetopharmacology.org However, these natural ligands are susceptible to rapid enzymatic degradation by ectonucleotidases in biological systems, limiting their utility as sustained pharmacological probes. tocris.comresearchgate.netugent.be This metabolic instability, along with cross-reactivity with other P2 receptors, highlighted the need for developing synthetic analogs with improved potency, selectivity, and metabolic stability. tocris.comresearchgate.netugent.be Efforts in medicinal chemistry have led to the design and synthesis of various modified nucleotide derivatives aimed at overcoming these limitations and providing more specific tools for studying P2Y receptors, including the P2Y2 subtype. nih.govresearchgate.net
Molecular Structure and Chemical Modifications of MRS2698
This compound is a modified uridine (B1682114) triphosphate (UTP) analog. Its chemical name is 2'-amino-2'-deoxy-2-thio-UTP. nih.govresearchgate.net The structure incorporates two key modifications compared to the native ligand UTP: a 2'-amino group and a 2-thio modification. ugent.beresearchgate.netnih.gov
Design Principles Leading to Enhanced Potency and Selectivity
The design of this compound was guided by structure-activity relationship (SAR) studies on UTP and its derivatives at the P2Y2 receptor. researchgate.netnih.gov Previous research had indicated that modifications to the uracil (B121893) base and the ribose moiety of UTP could influence potency and selectivity. researchgate.netnih.gov Specifically, the introduction of a 2-thio group on the uracil ring was known to enhance the affinity of UTP for the P2Y2 receptor. researchgate.netresearchgate.net Separately, a 2'-amino modification on the ribose ring was also found to maintain potency at the P2Y2 receptor. nih.gov
The key design principle behind this compound was the combination of these two modifications, the 2'-amino and 2-thio substitutions. ugent.benih.gov This synergistic approach aimed to simultaneously improve both the potency and selectivity for the P2Y2 receptor. ugent.benih.gov Molecular modeling studies played a role in understanding how these modifications might interact with the receptor binding site to enhance activity and specificity. nih.gov The 2'-amino group, for instance, was predicted to engage in interactions with specific amino acid residues in the receptor's binding pocket, potentially through cation/π interactions in its protonated form. nih.gov
Comparative Analysis with Native Agonists (e.g., UTP)
Compared to the native agonist UTP, this compound exhibits significantly enhanced potency and selectivity for the human P2Y2 receptor. While UTP is an endogenous agonist for the P2Y2 receptor, it also activates other P2Y subtypes, particularly P2Y4, and is subject to enzymatic degradation. nih.govguidetopharmacology.orgugent.benews-medical.net
This compound, with its specific chemical modifications, demonstrates a much lower half-maximal effective concentration (EC50) at the P2Y2 receptor compared to UTP, indicating higher potency. guidetopharmacology.orgugent.benih.govnews-medical.net Furthermore, this compound shows a marked selectivity profile, displaying significantly lower activity at other related P2Y receptor subtypes, such as P2Y4 and P2Y6, compared to its activity at P2Y2. ugent.beresearchgate.netnews-medical.net This improved selectivity is a crucial advantage for pharmacological studies, allowing researchers to specifically target the P2Y2 receptor without significantly activating other P2Y subtypes. nih.govresearchgate.net
Pharmacological Characterization and Receptor Profile
This compound has been pharmacologically characterized to define its interaction with the P2Y2 receptor and its selectivity profile across other P2Y subtypes.
P2Y2 Receptor Binding Affinity and Potency (EC50 values)
This compound is a potent full agonist at the human P2Y2 receptor. guidetopharmacology.org Its potency is typically reported using EC50 values, which represent the concentration of the compound required to elicit a half-maximal functional response. Studies have shown that this compound activates the human P2Y2 receptor with an EC50 value in the low nanomolar range. For instance, an EC50 of 8 nM has been reported for this compound at the human P2Y2 receptor expressed in 1321N1 astrocytoma cells. ugent.beresearchgate.netnih.govnews-medical.net The pEC50 value for human P2Y2 receptors has been reported as 8.1. guidetopharmacology.org
This high potency makes this compound a valuable tool for studying P2Y2 receptor-mediated responses at relatively low concentrations.
Here is a table summarizing the potency of this compound at the human P2Y2 receptor:
| Ligand | Species | Action | Parameter | Value | Tissue/Cell Line |
| This compound | Human | Full agonist | EC50 | 8 nM | 1321N1 astrocytoma cells ugent.beresearchgate.netnih.govnews-medical.net |
| This compound | Human | Full agonist | pEC50 | 8.1 | Not specified guidetopharmacology.org |
Subtype Selectivity Profile of this compound
A key feature of this compound is its high selectivity for the P2Y2 receptor over other P2Y receptor subtypes. Research has demonstrated that this compound is significantly more potent at the P2Y2 receptor compared to P2Y4 and P2Y6 receptors. ugent.beresearchgate.netnews-medical.net
Specifically, this compound has been shown to be approximately 300-fold selective for the P2Y2 receptor compared to the P2Y4 receptor. tocris.comugent.beresearchgate.netnews-medical.netnih.gov While some studies mention selectivity relative to P2Y6, the most prominent reported selectivity is against P2Y4. ugent.beresearchgate.netnews-medical.net This high degree of selectivity is attributed to the specific 2'-amino and 2-thio modifications in its structure, which are thought to favor binding and activation of the P2Y2 receptor over other subtypes. ugent.benih.gov
This selectivity profile is critical for its use as a pharmacological tool, enabling researchers to isolate and study the specific cellular and physiological effects mediated solely through P2Y2 receptor activation.
Here is a table illustrating the selectivity of this compound:
| Ligand | Target Receptor | EC50 (nM) | Selectivity vs. P2Y4 | Reference |
| This compound | Human P2Y2 | 8 | - | ugent.beresearchgate.netnih.govnews-medical.net |
| This compound | Human P2Y4 | > 10 (No effect at 10 µM) | >300-fold | ugent.beresearchgate.netnih.govnews-medical.net |
Selectivity Versus P2Y4 Receptor
Research has consistently demonstrated that this compound exhibits high selectivity for the P2Y2 receptor over the P2Y4 receptor. This compound has been reported to be approximately 300-fold more selective for the P2Y2 receptor compared to the P2Y4 receptor ugent.betocris.comnih.govtargetmol.com. The endogenous ligand UTP activates both P2Y2 and P2Y4 receptors, making selective agonists like this compound valuable for distinguishing the functions of these two subtypes tocris.comnih.gov.
| Compound | Receptor | EC50 (nM) | Selectivity vs P2Y4 |
|---|---|---|---|
| This compound | P2Y2 | 8 ugent.betocris.comtargetmol.com | 300-fold ugent.betocris.comnih.govtargetmol.com |
| UTP | P2Y2 | Less selective tocris.comnih.gov | |
| UTP | P2Y4 | Less selective tocris.comnih.gov |
Selectivity Versus P2Y6 Receptor
In addition to its selectivity over P2Y4, this compound also demonstrates selectivity when compared to the P2Y6 receptor. Studies indicate that this compound is significantly more selective for P2Y2 than P2Y6 targetmol.com. For instance, PSB 0474 is described as a potent and selective P2Y6 receptor agonist with EC50 values much higher for P2Y2 and P2Y4 receptors compared to P2Y6 tocris.com.
| Compound | Receptor | EC50 (nM) |
|---|---|---|
| This compound | P2Y2 | 8 ugent.betocris.comtargetmol.com |
| This compound | P2Y6 | >300-fold less potent than at P2Y2 targetmol.com |
| PSB 0474 | P2Y6 | 70 tocris.com |
| PSB 0474 | P2Y2 | >1000 tocris.com |
| PSB 0474 | P2Y4 | >10,000 tocris.com |
Absence of Significant Activity at Other P2Y Subtypes
Beyond P2Y4 and P2Y6, this compound exhibits negligible or no significant activity at other P2Y receptor subtypes nih.govnih.gov. This broad lack of activity across other P2Y receptors, such as P2Y1, P2Y11, P2Y12, P2Y13, and P2Y14, underscores its high specificity for P2Y2, making it a valuable tool for isolating P2Y2-mediated effects in complex biological systems nih.govnih.govcardiff.ac.uk. The development of such selective ligands is crucial for dissecting the specific roles of individual P2Y receptor subtypes, as many naturally occurring nucleotides can activate multiple subtypes tocris.comnews-medical.net.
Agonistic Properties at P2Y2 Receptor
This compound functions as a potent and effective agonist at the P2Y2 receptor researchgate.nettargetmol.comguidetopharmacology.org. Its agonistic activity is characterized by a low EC50 value, indicating that it can activate the receptor at low concentrations ugent.betocris.comtargetmol.com. For human P2Y2 receptors, this compound has an reported pEC50 of 8.1, signifying high potency guidetopharmacology.org. This potency is notably higher than that of the endogenous agonist UTP targetmol.com. The activation of P2Y2 receptors by agonists like this compound typically leads to the activation of Gq proteins, resulting in the stimulation of phospholipase C and subsequent increases in intracellular calcium levels nih.govguidetopharmacology.org. Research findings using this compound have contributed to understanding the roles of P2Y2 receptors in various cellular processes, including ion transport, cell migration, and inflammatory responses nih.govguidetopharmacology.org.
Stability Considerations for In Vitro and In Vivo Applications
The stability of nucleotide-based agonists like UTP can be a limiting factor in their application, particularly in biological environments where ectonucleotidases can rapidly degrade them ugent.beresearchgate.net. This compound, as a modified UTP analogue, was designed with enhanced stability in mind ugent.be. The introduction of a 2'-amino and a 2-thio modification in this compound contributes to increased metabolic stability compared to the natural ligand UTP ugent.be. This enhanced stability is advantageous for both in vitro experiments, allowing for longer incubation times without significant degradation, and potentially for in vivo applications, where it could lead to a more sustained pharmacological effect ugent.be.
Molecular Mechanisms of P2y2 Receptor Activation by Mrs2698
G-Protein Coupling and Effector System Activation
Activation of the P2Y2 receptor by MRS2698 triggers intracellular signaling predominantly through the activation of heterotrimeric G-proteins. nih.gov This coupling is a crucial step that links the extracellular signal to intracellular responses.
Interaction with Heterotrimeric G-Proteins (e.g., Gq/11, Go, G12)
The P2Y2 receptor primarily couples to Gq proteins. nih.govresearchgate.netnih.govguidetopharmacology.orgoncotarget.com This coupling is a well-established pathway for P2Y2 receptor-mediated signaling. The receptor can also interact with other G proteins, including Go and G12, particularly in the presence of interacting proteins such as alpha v integrins. nih.govguidetopharmacology.orgresearchgate.netnih.gov In certain cell types, coupling to Gα16, a member of the Gq family, has also been observed. guidetopharmacology.org The interaction with Gαq is central to the subsequent activation of downstream effector enzymes. nih.govnih.gov
Activation of Phospholipase C-β (PLCβ)
A key downstream effector system activated upon P2Y2 receptor coupling to Gq is Phospholipase C-beta (PLCβ). nih.govnih.gov P2Y2 receptor activation stimulates the activity of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govguidetopharmacology.orgoncotarget.comnih.govresearchgate.net Studies have indicated that P2Y2 receptors can activate different isoforms of PLC-beta, including PLC-beta3. nih.gov The activation of Gαq is directly responsible for catalyzing the activity of PLCβ. nih.govnih.gov
Generation of Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG)
The enzymatic action of activated PLCβ on PIP2 results in the generation of two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govguidetopharmacology.orgoncotarget.comnih.govmdpi.com This process is a canonical signaling pathway initiated by Gq-coupled receptors, effectively transducing the signal from the activated P2Y2 receptor into the intracellular environment. nih.govnih.gov
Intracellular Signaling Cascades
The generation of IP3 and DAG marks the initiation of several intracellular signaling cascades that mediate the diverse cellular responses attributed to P2Y2 receptor activation. nih.govnih.gov
Mobilization of Intracellular Calcium (Ca2+ influx)
Inositol trisphosphate (IP3) is a critical second messenger that triggers the mobilization of intracellular calcium ions. nih.govoncotarget.commdpi.com IP3 binds to receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytosol. nih.govoncotarget.commdpi.com This increase in intracellular Ca2+ concentration is a hallmark response to P2Y2 receptor activation. nih.govoncotarget.comguidetopharmacology.orgmdpi.com While IP3-mediated release from ER stores is a primary mechanism, P2Y2 receptor activation can also involve the influx of extracellular Ca2+, sometimes facilitated by store-operated calcium channels. oncotarget.com Research has also linked P2Y2 receptor polymorphisms to alterations in Ca2+ influx levels. nih.govguidetopharmacology.org
Modulation of Protein Kinase C (PKC)
Diacylglycerol (DAG), the other second messenger produced by PLCβ activity, is a primary activator of protein kinase C (PKC). nih.govnih.govmdpi.comfrontiersin.org Activation of PKC by DAG leads to the phosphorylation of various downstream protein targets, influencing a wide range of cellular processes. nih.govnih.govmdpi.com Furthermore, PKC has been shown to play a role in the negative feedback regulation of PLC-beta activity, contributing to the modulation of the signaling duration and intensity. nih.gov
Summary of Key Signaling Events Downstream of P2Y2 Receptor Activation by this compound
| Signaling Event | Involved Molecules/Pathways | Outcome |
| G-Protein Coupling | Gq/11, Go, G12 | Activation of downstream effectors |
| Effector Enzyme Activation | Phospholipase C-beta (PLCβ) | Hydrolysis of PIP2 |
| Second Messenger Generation | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Initiation of intracellular cascades |
| Intracellular Calcium Increase | IP3, ER Ca2+ stores, Extracellular Ca2+ influx | Activation of Ca2+-dependent proteins |
| Protein Kinase C Modulation | DAG, PKC | Phosphorylation of downstream targets, Feedback |
Reported Potency of this compound at P2Y Receptors
While UTP and ATP are natural ligands for the P2Y2 receptor, this compound is a synthetic agonist with reported potency and selectivity. ugent.benih.gov
| Compound | Receptor | Species | Action | pEC50/EC50 | Selectivity vs. P2Y4 | Reference |
| This compound | P2Y2 | Human | Full agonist | 8.1 pEC50 | ~300-fold | ugent.beguidetopharmacology.orgcnr.it |
| This compound | P2Y2 | Agonist | 8 nM EC50 | ugent.be |
Note: pEC50 is the negative logarithm of the EC50.
Measured Responses in Cellular Assays
Studies investigating P2Y2 receptor activation have employed various cellular assays to measure downstream signaling events.
| Measured Response | Cell Type(s) | Relevance to P2Y2 Activation | Reference |
| Increase in [Ca2+]i | Human glioma C6 cells, K-562 cells, Mouse peritoneal macrophages, HEK 293 cells, Pulmonary arterial vasa vasorum endothelial cells, Pulmonary fibroblasts | Direct consequence of IP3 generation and Ca2+ mobilization. nih.govoncotarget.comguidetopharmacology.orgmdpi.com | nih.govoncotarget.comguidetopharmacology.orgmdpi.com |
| IP3 accumulation | HEK 293 cells | Direct consequence of PLCβ activation. | guidetopharmacology.org |
| PLC activation | Various cells expressing P2Y2 | Upstream event leading to IP3 and DAG generation. | nih.govguidetopharmacology.orgoncotarget.comnih.govresearchgate.net |
| PKC modulation | Various cells expressing P2Y2 | Downstream effect of DAG generation. | nih.govnih.govnih.govmdpi.comfrontiersin.org |
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2 phosphorylation)
Activation of the P2Y2 receptor can lead to the stimulation of Mitogen-Activated Protein Kinase (MAPK) pathways, notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway nih.govguidetopharmacology.orgplos.org. The ERK1/2 pathway is a fundamental signaling cascade involved in numerous cellular processes, including proliferation, cell cycle control, growth, and survival nih.gov. P2Y2 receptor activation has been shown to stimulate ERK1/2 activation in various cell types, including human monocytic cells and prostate cancer cells guidetopharmacology.orgplos.org. Studies have indicated that agonists like ATP or UTP induce the phosphorylation of ERK1/2, and this activation is significantly suppressed upon knockdown of the P2Y2 receptor, suggesting a predominant role for P2Y2 in this process plos.org. While canonical GPCR signaling involves G protein activation leading to downstream effects, β-arrestins have also been suggested to be at least partially responsible for P2Y2-mediated MAPK and ERK1/2 activation mdpi.com.
Crosstalk with Other Receptor Systems and Signaling Platforms
P2Y2 receptors engage in complex crosstalk with other receptor systems and intracellular signaling platforms, expanding the scope and diversity of cellular responses triggered by their activation . This interaction allows for integration of signals from different extracellular stimuli and fine-tuning of cellular outcomes.
Interaction with Tyrosine Kinase Receptors (e.g., TrkA)
The P2Y2 receptor has been shown to interact with tyrosine kinase receptors, such as Tropomyosin receptor kinase A (TrkA) guidetopharmacology.orgguidetoimmunopharmacology.org. TrkA is a receptor tyrosine kinase that, upon binding to its ligand nerve growth factor (NGF), undergoes autophosphorylation and initiates downstream signaling cascades, including the MAPK pathway biosensis.comnih.gov. In the presence of NGF, an interaction between the P2Y2 receptor and TrkA has been detected, which is mediated through Src family kinases and is followed by the activation of ERK1/2 guidetopharmacology.orgguidetoimmunopharmacology.org. This suggests a mechanism by which P2Y2 receptor activation can converge with growth factor signaling pathways.
Association with Src Family Kinases
Src family kinases (SFKs) are a group of non-receptor protein tyrosine kinases that play crucial roles in regulating signal transduction from various cell surface receptors, including GPCRs and receptor tyrosine kinases nih.gov. P2Y2 receptor activation has been associated with the activity of Src family kinases guidetopharmacology.orgmdpi.comguidetoimmunopharmacology.org. Specifically, Src is transiently associated and activated by P2Y2 receptors via SH3-binding domains located in the C-terminal tail of Gq-coupled GPCRs mdpi.com. This association highlights a key link between P2Y2 receptor signaling and the broader network of tyrosine kinase-mediated events within the cell. Src phosphorylation can subsequently lead to the activation of serine/threonine kinases like ERK1/2, as well as various transcription factors mdpi.com.
Cellular and Tissue Specific Functional Roles of Mrs2698 Mediated P2y2 Receptor Activation
P2Y2 Receptor Expression and Distribution in Various Biological Systems
P2Y₂R transcripts and protein have been detected in numerous tissues and cell types, highlighting its broad involvement in cellular signaling tocris.comguidetopharmacology.orgmdpi.comnih.govuniprot.org.
Epithelial Cells (e.g., pulmonary, jejunal)
P2Y₂R is expressed in various epithelial cells nih.gov. In the pulmonary system, P2Y₂R mRNA and protein expression have been observed in primary isolated rat type II alveolar epithelial cells (AECs) and immortalized tumor-derived AEC lines mdpi.com. Epithelial expression of P2 receptors in the alveolus is considered critically important for surfactant secretion and the regulation of alveolar surface liquid volume mdpi.com. P2Y₂R activation in type II AECs, often in response to stretch-induced ATP release, can lead to surfactant release mdpi.com. In the jejunum, the P2Y₂ receptor, along with the P2Y₄ receptor, mediates the chloride secretory response guidetopharmacology.org. Studies in cultured rat urothelial cells have also demonstrated P2Y₂ transcript and protein expression nih.gov.
Smooth Muscle Cells (e.g., vascular, bladder)
P2Y₂R is expressed in smooth muscle cells, including those in the vasculature and bladder ugent.benih.gov. In human vascular smooth muscle cells, P2Y₂R is present, and UTP-mediated effects in these cells are likely mediated by P2Y₂R nih.gov. P2Y₂R, along with P2Y₁R, P2Y₄R, and P2Y₆R, are coexpressed in the membrane of vascular smooth muscle cells, with P2Y₂R and P2Y₆R appearing to be the most abundant physiology.org. Activation of P2Y₂R in vascular smooth muscle cells has been shown to promote vasoconstriction in coronary arteries of different species frontiersin.org. In the bladder, P2Y₂ receptor transcript expression has been detected in rodent urinary bladder smooth muscle cells nih.gov. Studies in mice suggest the participation of P2Y₂R in bladder smooth muscle contractions ulb.ac.be.
Endothelial Cells (e.g., pulmonary vasculature)
Endothelial cells also express P2Y₂R ugent.be. In the pulmonary vasculature, P2Y₂ transcripts have been detected in pulmonary arteries and pulmonary arterial endothelial cells (PAECs) mdpi.com. mRNA for P2Y₁, P2Y₂, P2Y₁₁, P2Y₁₂, and P2Y₁₄ receptors has been identified in both macro (HPAEC) and micro (HLMVEC) vascular pulmonary endothelial cells nih.gov. P2Y₂R is one of the most expressed P2 receptors in endothelial cells and is likely involved in mediating the release of nitric oxide, endothelium-dependent hyperpolarizing factor (EDHF), and t-PA induced by extracellular nucleotides nih.gov. Endothelial cells release ATP in response to fluid shear stress, which activates purinergic receptor-mediated processes, including the stimulation of P2Y₂R, leading to increased intracellular Ca²⁺ concentration and activation of pathways involved in cytoskeletal reorganization and cell migration mdpi.com.
Immune Cells (e.g., monocytes, macrophages, eosinophils, neutrophils, mast cells, dendritic cells, lymphocytes)
P2Y₂R expression is well-documented in various immune cells guidetopharmacology.orgmdpi.comnih.govnih.govresearchgate.net. P2Y₂R transcripts have been detected in human monocytes and in monocyte-derived dendritic cells and macrophages mdpi.com. In rodents, P2Y₂R expression has been found in alveolar and peritoneal macrophages, as well as brain-resident macrophages (microglia) mdpi.com. P2Y₂ expression has also been confirmed in human and rat neutrophils and eosinophils mdpi.comnih.gov. P2Y₂R is expressed in dendritic cells, eosinophils, B and T lymphocytes, macrophages, mast cells, neutrophils, and NK cells nih.govfrontiersin.org. Macrophage-derived P2Y₂ receptors sense ATP and UTP released by apoptotic cells during immune responses mdpi.comnih.gov. Activation of P2Y₂R on alveolar macrophages results in an increase of intracellular Ca²⁺, which facilitates phagocytosis mdpi.comnih.gov. P2Y₂R contributes to migration and mediator production in immune cells nih.govfrontiersin.org. Studies suggest a role for P2Y₂R in dendritic cell function and Th2 lymphocyte recruitment during asthmatic airway inflammation plos.org.
Nervous System Cells (e.g., neurons, astrocytes, microglia)
P2Y₂R is expressed in the brain, including on neurons, microglia, and astrocytes iu.edunih.govnih.gov. Under normal conditions, there is low expression of P2Y₂R on neurons, but it can be upregulated iu.edu. P2Y₂R expression is upregulated by treatment of rat primary cortical neurons with the proinflammatory cytokine interleukin-1β (IL-1β) nih.gov. P2Y₂R activation has been shown to increase the migration and proliferation of astrocytic and microglial cells nih.gov. Increased P2Y₂R expression in neurons may have neuroprotective effects, as its activation promotes neurite outgrowth and the α-secretase-dependent degradation of amyloid precursor protein (APP) nih.gov. In mouse primary microglial cells, P2Y₂R is upregulated by Aβ₁₋₄₂, and its activation increases the phagocytosis and degradation of neurotoxic forms of Aβ nih.gov. While P2Y₁ receptors are dominantly expressed in neurons, P2Y₂ receptors are also expressed at lower levels in all brain regions frontiersin.org.
Other Relevant Tissues and Cell Lines (e.g., liver, testis, esophagus, heart, kidney)
P2Y₂R expression has been detected in a variety of other tissues and cell lines tocris.com. Tissue distribution studies in rats have shown P2Y₂R expression in liver, testis, esophagus, heart, and kidney, among other organs guidetopharmacology.org. P2Y₂R is expressed in organs or tissues involved in the development of obesity and insulin (B600854) resistance, such as skeletal muscle, intestines, liver, pancreas, and white and brown adipose tissues frontiersin.org. Histological examination of organs in P2Y₂ knockout mice, including the kidney, heart, and testis, showed no marked differences compared to wild type mice under normal conditions frontiersin.org. P2Y₂R activation has been shown to promote proliferation of esophageal cancer cells via the ERK1/2 pathway nih.gov. P2Y₂R is also expressed in cardiomyocytes ugent.be.
Here is a summary of P2Y2 receptor expression in various cell and tissue types:
| Cell/Tissue Type | Expression Status | Notes | Source(s) |
| Pulmonary Epithelial Cells | Detected | Important for surfactant secretion and alveolar surface liquid volume | mdpi.com |
| Jejunal Epithelial Cells | Detected | Mediates chloride secretion | guidetopharmacology.org |
| Urothelial Cells | Detected | Transcript and protein expression shown | nih.gov |
| Vascular Smooth Muscle Cells | Present | Involved in vasoconstriction; abundant expression | ugent.benih.govphysiology.orgfrontiersin.org |
| Bladder Smooth Muscle Cells | Detected | Participation in contractions suggested | nih.govulb.ac.be |
| Pulmonary Endothelial Cells | Detected | Transcripts found in arteries and PAECs; low to very low expression in HPAEC, moderate in HLMVEC | mdpi.comnih.gov |
| General Endothelial Cells | Present | Involved in mediating release of NO, EDHF, t-PA; stimulated by fluid shear stress | ugent.benih.govmdpi.com |
| Monocytes | Expressed | mRNA detected | nih.govmdpi.comfrontiersin.org |
| Macrophages | Expressed | In monocyte-derived, alveolar, peritoneal, and microglia; senses ATP/UTP from apoptotic cells, facilitates phagocytosis | mdpi.comnih.govmdpi.comnih.govfrontiersin.org |
| Eosinophils | Expressed | Expression confirmed | mdpi.comnih.govnih.govfrontiersin.org |
| Neutrophils | Expressed | Expression confirmed | mdpi.comnih.govnih.govfrontiersin.org |
| Mast Cells | Expressed | Expression shown | nih.govfrontiersin.org |
| Dendritic Cells | Expressed | In monocyte-derived; contributes to migration and mediator production | nih.govmdpi.comfrontiersin.orgplos.org |
| Lymphocytes (B and T) | Expressed | Expression shown | nih.govfrontiersin.org |
| NK Cells | Expressed | Expression shown | nih.govfrontiersin.org |
| Neurons | Expressed | Low expression normally, can be upregulated; potential neuroprotective effects | iu.edunih.govfrontiersin.org |
| Astrocytes | Expressed | Activation increases migration and proliferation | iu.edunih.govnih.gov |
| Microglia | Expressed | Brain-resident macrophages; activation increases migration, proliferation, phagocytosis of Aβ | iu.edumdpi.comnih.govfrontiersin.orgnih.govresearchgate.net |
| Liver | Detected | Expressed in tissue | tocris.comguidetopharmacology.orguniprot.orgfrontiersin.org |
| Testis | Detected | Expressed in tissue | tocris.comguidetopharmacology.orguniprot.orgfrontiersin.org |
| Esophagus | Detected | Expressed in tissue; activation promotes cancer cell proliferation | tocris.comguidetopharmacology.orguniprot.orgnih.gov |
| Heart | Detected | Expressed in tissue and cardiomyocytes | ugent.betocris.comguidetopharmacology.orguniprot.orgfrontiersin.org |
| Kidney | Detected | Expressed in tissue | tocris.comguidetopharmacology.orguniprot.orgfrontiersin.orgnih.gov |
| Skeletal Muscle | Expressed | Expressed in tissue | guidetopharmacology.orguniprot.orgfrontiersin.org |
| Intestines (General) | Expressed | Purinergic and Cl- secretory responses; involved in obesity development | nih.govfrontiersin.org |
| Pancreas | Expressed | Involved in obesity development | frontiersin.org |
| White and Brown Adipose Tissues | Expressed | Involved in obesity development | frontiersin.org |
| Osteoblasts | Expressed | Expression shown | ugent.be |
| Cardiomyocytes | Expressed | Expression shown | ugent.be |
| A7r5 cells (vascular smooth muscle) | Expressed | Increase in [Ca²⁺]ᵢ levels and STOCs | guidetopharmacology.org |
| U937 monocytic cells | Expressed | Activation stimulates ERK1/2 | guidetopharmacology.org |
| 1321N1 astrocytoma cells | Expressed | Activation stimulates Src, Pyk2, EGFR; coupling to Gᵢ/G₀ and G₁₂; release of sAPPα | guidetopharmacology.org |
| Glioma C6 cells | Endogenously Expressing | Increase in [Ca²⁺]ᵢ | guidetopharmacology.org |
| HEK 293 cells | Endogenously Expressing | IP₃ accumulation in response to agonists | guidetopharmacology.org |
| K-562 cells (human leukemia) | Transfected | Increase in [Ca²⁺]ᵢ | guidetopharmacology.org |
| L2, R3/1, RLE, A549 cells (AEC lines) | Expressed | Immortalized tumor-derived AEC lines | mdpi.com |
| UROtsa (human urothelial cell line) | Detected | Transcript expression shown | nih.gov |
Functional Cellular Responses Elicited by MRS2698
Activation of the P2Y2 receptor by agonists such as this compound initiates a wide array of functional responses in various cell types and tissues, reflecting the broad expression and physiological importance of this receptor subtype. researchgate.netresearchgate.netnih.gov These responses play critical roles in processes ranging from fluid secretion and cell movement to immune modulation and neurotransmission. whiterose.ac.ukunimi.itmdpi.comresearchgate.netnih.govacnp.orgresearchgate.net
Regulation of Ion Transport and Fluid Secretion
P2Y2 receptor activation is significantly involved in the regulation of ion transport and fluid secretion across various epithelial tissues. In airway epithelia, activation of the P2Y2 receptor stimulates chloride secretion and modulates mucin release, contributing to the regulation of airway surface liquid volume. frontiersin.orgguidetopharmacology.orgresearchgate.net Studies in bronchial and intestinal epithelial cells have shown that P2Y2 receptor activation results in the stimulation of chloride secretion and inhibition of Na+ transport. frontiersin.org This role in ion transport highlights the P2Y2 receptor as a potential therapeutic target for conditions like cystic fibrosis, where epithelial fluid transport is impaired. frontiersin.org In the colon, activation of P2Y2 and P2Y4 receptors stimulates Cl− secretion. oncotarget.comresearchgate.net Basolateral UTP-induced Cl− secretion in the jejunum was partially reduced in P2Y2 knockout mice. researchgate.net Activation of P2Y2 receptors also induces duodenal mucosal bicarbonate secretion. researchgate.net The P2Y2 receptor is also involved in the mediation of ion transport in the trachea and gallbladder. guidetopharmacology.org
Modulation of Cell Proliferation and Migration
P2Y2 receptor activation has been shown to influence cell proliferation and migration in various cell types, a process often mediated through signaling pathways downstream of Gq/G11 coupling, including the activation of kinases like ERK1/2. unimi.itresearchgate.netnih.govresearchgate.netoncotarget.com P2Y2-mediated increased proliferation has been observed in various cell types, including breast cancer cells, human cancerous pancreatic duct epithelial cells, rabbit corneal endothelial cells, and hepatocytes. nih.gov Furthermore, P2Y2 has been shown to promote vascular endothelial and smooth muscle cell proliferation. nih.gov In hepatocellular carcinoma cells, P2Y2-mediated intracellular Ca2+ increases have been implicated in proliferation and migration. researchgate.net Activation of P2Y2 receptors significantly promotes proliferation and migration of HCC cells through store-operated calcium channels (SOCs)-mediated Ca2+ signaling. oncotarget.com Studies have also indicated a role for P2Y2 in the migration of ovarian carcinoma cells and keratinocytes. researchgate.net
Role in Immune Responses and Inflammatory Processes
The P2Y2 receptor plays a significant role in modulating immune responses and inflammatory processes. whiterose.ac.ukresearchgate.netnih.govfrontiersin.orgmdpi.com P2Y2 receptors are expressed in various immune cells, including macrophages, neutrophils, eosinophils, dendritic cells, monocytes, mast cells, B and T lymphocytes, and NK cells. nih.govfrontiersin.org Macrophage-derived P2Y2 receptors sense ATP and UTP released by apoptotic cells during immune responses, leading to an increase in intracellular Ca2+ which facilitates phagocytosis. nih.gov P2Y2, along with P2Y1, is suggested to play a protective immunological role and contribute to pro-inflammatory cytokine responses in bacterial and viral infections. nih.gov Activation of P2Y2 receptors can promote neutrophil infiltration and regulate cell survival. oncotarget.com Studies have shown that signaling through P2Y2 enhances macrophage IL-1β production. mdpi.com Deficiency or pharmacological inhibition of P2Y2 receptor reverted the increase of IL-1β release induced by nucleotides in macrophages. mdpi.com P2Y2 activation has also been reported as an initiator of inflammasome activation. frontiersin.org
Influence on Vascular Tone (Vasodilation and Vasoconstriction)
P2Y2 receptors are involved in the regulation of vascular tone, contributing to both vasodilation and vasoconstriction depending on the tissue and cell type. whiterose.ac.uknih.govacnp.orgnih.gov Endothelial P2Y1, P2Y2, P2Y4, and P2Y6 receptors can induce vasodilation, while smooth muscle P2Y2, P2Y4, and P2Y6 receptor activation can lead to vasoconstriction. researchgate.net Endothelial P2Y2 has been shown to trigger vasodilatory function in response to increased fluid shear stress in systemic circulation. nih.gov This mechanotransduction involves the activation of Piezo1, leading to ATP release and subsequent activation of P2Y2, which in turn enhances eNOS phosphorylation and NO release, promoting vasodilation. nih.gov Conversely, ATP and UTP have been reported to play a vasoconstrictive role, possibly via P2Y2, in intrapulmonary arteries. nih.gov Studies using selective antagonists have indicated that UTP elicits pulmonary vasodilation via P2Y2 receptors in rat pulmonary arteries. nih.gov
Phagocytosis of Apoptotic Cells
P2Y2 receptors play a crucial role in the phagocytosis and clearance of apoptotic cells. whiterose.ac.ukfrontiersin.orgnih.gov Apoptotic cells release "find me" signals, including nucleotides like ATP and UTP, which are recognized by receptors on phagocytes such as P2Y2. frontiersin.orgnih.govwikipedia.org Activation of P2Y2 on macrophages and other phagocytic cells leads to an increase in intracellular calcium, which facilitates the engulfment and removal of apoptotic debris. nih.govfrontiersin.org This process is essential for tissue homeostasis and preventing inflammation that can result from uncleared dying cells. frontiersin.orgnih.gov Studies have shown that P2Y2 serves as a sensor for ATP released by apoptotic cells to promote phagocytic clearance, which was decreased in P2Y2-KO mice. nih.gov Furthermore, Aβ-induced microglial ATP release enhances phagocytosis of Aβ via P2Y2 activation in cultured cells, suggesting a neuroprotective role in Alzheimer's disease. researchgate.net
Modulation of Neuronal Functions and Neurotransmission
P2Y2 receptors are expressed in the nervous system on both neurons and glial cells and are involved in modulating neuronal functions and neurotransmission. unimi.itmdpi.comresearchgate.netacnp.orgresearchgate.net P2Y2 receptor activation can influence neuronal excitability and neurotransmitter release. unimi.itresearchgate.netacnp.org Studies have demonstrated that neuronal P2Y2 receptor subtype is predominantly involved in thermal nociceptive transmission. unimi.it Nucleotides can enhance nociception, potentially by modulating voltage-gated Na+ channels in DRG neurons, although the specific P2Y subtype involvement may vary. unimi.it P2Y receptors also control the function of several neuronal K+ channels. unimi.it In myotubes, P2Y2 activation has been shown to induce the expression of acetylcholinesterase (AChE) protein, suggesting a role in regulating neuromuscular junction function. There is also evidence suggesting a role for P2Y2 receptors in Alzheimer's disease pathology and the phagocytosis of amyloid-beta by microglia. researchgate.netresearchgate.net
Data Tables
The following table summarizes some of the functional responses associated with P2Y2 receptor activation in different tissues and cell types, as discussed in the research findings.
| Functional Response | Tissue/Cell Type(s) | Key Observation(s) | Source(s) |
| Ion Transport & Fluid Secretion | Airway epithelia, Intestinal epithelia, Trachea, Gallbladder, Duodenum | Stimulates Cl- secretion, modulates mucin release, inhibits Na+ transport, induces bicarbonate secretion. | frontiersin.orgguidetopharmacology.orgresearchgate.net |
| Cell Proliferation & Migration | Breast cancer cells, Pancreatic duct cells, Corneal endothelial cells, Hepatocytes, Vascular endothelial/smooth muscle cells, HCC cells, Ovarian carcinoma cells, Keratinocytes | Promotes proliferation and migration, involves Ca2+ and MAPK pathways. | nih.govresearchgate.netoncotarget.com |
| Immune Responses & Inflammation | Macrophages, Neutrophils, Eosinophils, Dendritic cells, Monocytes, Mast cells | Senses nucleotides from apoptotic cells, facilitates phagocytosis, protective role in infections, enhances IL-1β production, initiates inflammasome activation. | nih.govfrontiersin.orgmdpi.com |
| Vascular Tone (Vasodilation/Constriction) | Endothelial cells, Smooth muscle cells, Pulmonary arteries | Induces vasodilation (endothelial, via NO), can cause vasoconstriction (smooth muscle), involved in flow-induced vasodilation. | researchgate.netnih.govnih.gov |
| Phagocytosis of Apoptotic Cells | Macrophages, Microglia, Phagocytes | Recognizes "find me" signals (ATP/UTP) from apoptotic cells, facilitates engulfment, involved in Aβ clearance. | nih.govfrontiersin.orgnih.govresearchgate.net |
| Neuronal Functions & Neurotransmission | Neurons (DRG), Glial cells, Myotubes | Involved in thermal nociception, modulates neuronal excitability and K+ channels, induces AChE expression, role in Aβ phagocytosis by microglia. | unimi.itresearchgate.netresearchgate.netresearchgate.net |
Application of Mrs2698 in Preclinical Research Models for Disease Pathophysiology
In Vitro Experimental Methodologies Utilizing MRS2698
In vitro studies employing this compound are fundamental for dissecting the cellular mechanisms mediated by P2Y2 receptor activation. These methodologies provide controlled environments to examine receptor binding, downstream signaling events, and functional cellular responses.
Cell Culture Models
Various cell culture models are utilized to study the effects of this compound on P2Y2 receptor activation and function. These models include:
HEK 293 cells: Human embryonic kidney 293 (HEK 293) cells are commonly used due to their ease of culture and transfection, allowing for the expression of recombinant P2Y2 receptors or other relevant proteins to study receptor-specific responses to this compound.
A7r5 cells: A7r5 cells, derived from rat aortic smooth muscle, are another cell line where P2Y2 receptor signaling can be investigated using agonists like this compound.
Astrocytoma cells (e.g., 1321N1): Human astrocytoma cell lines, such as 1321N1, are employed, often after stable transfection with specific P2Y receptor subtypes, to study the effects of agonists and antagonists on intracellular calcium levels and other signaling pathways. researchgate.netresearchgate.net
SKOV-3 cells: SKOV-3 human ovarian ascites adenocarcinoma cells are used in cancer research models, including 3D spheroid cultures, to study cellular behaviors like growth and migration, where purinergic signaling, potentially involving P2Y2 receptors, may play a role. nih.gov
Molecular and Biochemical Techniques
Molecular and biochemical techniques are crucial for investigating the expression levels of P2Y2 receptors and downstream signaling molecules, as well as receptor-ligand interactions.
RT-PCR: Reverse transcription polymerase chain reaction (RT-PCR) is used to detect and quantify the mRNA expression levels of P2Y2 receptors and other genes of interest in various cell types or tissues, providing insight into the presence and regulation of the receptor. core.ac.uk
Western Blot for signaling molecules: Western blotting is employed to detect and quantify the protein levels of P2Y2 receptors and key signaling molecules involved in P2Y2-mediated pathways, such as components of the PLC/IP3 pathway or downstream kinases. seafdec.org.phagriscigroup.usthermofisher.com This technique helps to confirm protein expression and assess changes in protein levels upon experimental manipulation.
Competitive binding assays: Radioligand binding assays can be used to characterize the binding affinity and selectivity of this compound for the P2Y2 receptor compared to other purinergic receptors. core.ac.uk These assays involve competing labeled ligands with varying concentrations of this compound to determine its binding characteristics.
High-Throughput Screening for Modulators of P2Y2 Receptors
High-throughput screening (HTS) is a powerful approach used to identify novel compounds that modulate P2Y2 receptor activity. researchgate.netresearchgate.netmoleculardevices.comnih.gov HTS assays often utilize functional readouts like intracellular calcium flux, which can be measured rapidly and efficiently in multi-well plates. researchgate.netmoleculardevices.com this compound, as a known potent and selective P2Y2 agonist, can be used as a reference compound or tool in the development and validation of HTS assays aimed at finding new agonists or antagonists of the P2Y2 receptor. researchgate.netnih.gov Virtual high-throughput screening approaches have also been employed to discover new P2Y2 receptor antagonist scaffolds. nih.gov
In Vivo Preclinical Animal Models Employing this compound
In vivo preclinical animal models are essential for evaluating the effects of this compound and P2Y2 receptor modulation in a complex biological system, providing insights into potential therapeutic applications and the role of P2Y2 receptors in disease pathophysiology within a living organism. medicalnewstoday.comijpras.com
Rodent Models
Rodent models, primarily mice and rats, are widely used in preclinical research involving this compound. kentscientific.com These models allow for the investigation of this compound's effects on various organ systems and disease states where P2Y2 receptors are implicated.
Mouse and rat models: this compound has been utilized in mouse and rat models to study the role of P2Y2 receptors in conditions such as pain, inflammation, and cardiovascular diseases. unimi.itnih.govuni-duesseldorf.denih.govmdpi.com For instance, studies in rodent models have explored the involvement of neuronal P2Y2 receptors in thermal nociceptive transmission. unimi.it P2Y2 agonists, including potentially this compound, have also been investigated for their effects on arteriogenesis in murine models of hindlimb ischemia and in models of pulmonary hypertension. nih.govmdpi.com The use of genetically modified rodents, such as knockout mice lacking the P2Y2 receptor, in conjunction with pharmacological tools like this compound, can help to definitively establish the role of this receptor subtype in specific physiological or pathological processes. unimi.it
Detailed research findings from these in vivo studies often involve measuring physiological parameters, assessing disease severity, and analyzing tissue samples using techniques described in Section 5.1.3 to understand the molecular and cellular changes induced by this compound or P2Y2 receptor modulation.
Table 1: Examples of In Vitro Methodologies Using this compound
| Methodology | Cell Models Used (Examples) | Key Readout/Measurement | Purpose |
| Receptor Activation/Functional | HEK 293, A7r5, Astrocytoma (1321N1) | IP3 accumulation, Intracellular Ca2+ flux, Ion currents | Assess P2Y2 receptor signaling and cellular responses |
| Molecular and Biochemical | Various cell types, Tissue samples | mRNA levels (RT-PCR), Protein levels (Western Blot), Binding affinity | Study receptor expression, signaling protein levels, and ligand binding |
| High-Throughput Screening | Transfected cell lines (e.g., 1321N1) | Intracellular Ca2+ flux | Identify novel P2Y2 receptor modulators |
Table 2: Examples of In Vivo Applications of this compound in Rodent Models
| Animal Model Type | Species (Examples) | Disease/Condition Studied (Examples) | Key Outcomes Measured (Examples) |
| Rodent Models | Mouse, Rat | Pain, Inflammation, Cardiovascular diseases, Pulmonary Hypertension | Nociceptive responses, Inflammatory markers, Vascular function, Lung function |
Elucidating P2Y2 Receptor Involvement in Specific Preclinical Disease Models
Pulmonary System Disorders (e.g., models of pulmonary hypertension, asthma, cystic fibrosis mechanisms) The P2Y2 receptor is expressed in various cell types within the pulmonary system, including epithelial cells, endothelial cells, and inflammatory cells.nih.govStudies in pulmonary hypertension models have shown upregulation of P2Y2 expression in conditions like hypoxia.nih.govP2Y2 receptor activation has been implicated in processes relevant to pulmonary hypertension, such as vascular tone regulation, endothelial cell dysfunction, and vascular remodeling.nih.govIn models of asthma, purinergic signaling, including potentially via P2Y2 receptors, is suggested to play a role in inflammation and airway responses.nih.govresearchgate.netnottingham.ac.ukWhile specific detailed data on this compound in cystic fibrosis models were not prominently found, P2Y2 receptor agonists, including dinucleotides, have been of interest for their potential to stimulate chloride secretion, a relevant mechanism in cystic fibrosis.nih.govnih.gov
Data related to P2Y2 receptor expression in pulmonary tissues:
| Cell Type | Species | Detection Method(s) | Findings | Source |
| Type I Alveolar Epithelial Cells | Rat | Protein level detection | Expression demonstrated | nih.gov |
| Type II Alveolar Epithelial Cells | Rat | mRNA and protein expression | Expression noted in primary and immortalized cells | nih.gov |
| Pulmonary Arterial Endothelial Cells | Human, Rat, Rabbit | mRNA expression, Protein expression | Expression detected in control lungs and PAH patients, and in animal models | nih.gov |
| Pulmonary Arteries | Rat, Mouse, Rabbit | mRNA expression | Expression of P2Y2 and other P2Y subtypes demonstrated | nih.gov |
| Alveolar Macrophages | Human, Rat | P2Y2 receptor transcripts | Transcripts detected | nih.gov |
| Neutrophils | Human, Rat | P2Y2 expression | Expression confirmed | nih.gov |
| Eosinophils | Human, Rat | P2Y2 expression | Expression confirmed | nih.gov |
Future Directions in Mrs2698 Mediated P2y2 Receptor Research
Development of Next-Generation P2Y2 Receptor Agonists and Antagonists
The development of novel ligands for the P2Y2 receptor remains a critical area of research. While MRS2698 is a valuable tool, the pursuit of next-generation agonists and antagonists with improved pharmacological profiles is ongoing.
Strategies for Further Enhancing Selectivity and Potency
Enhancing the selectivity and potency of P2Y2 receptor ligands is a key objective. This compound itself demonstrates enhanced selectivity for P2Y2 over P2Y4 receptors compared to the natural ligand UTP, with an EC50 of 8 nM and 300-fold selectivity for P2Y2 versus P2Y4. ugent.be However, achieving even greater selectivity across the broader range of P2Y and P2X receptor subtypes remains a challenge for many P2Y2 ligands. For instance, while AR-C118925 is a potent and selective non-nucleotide antagonist for the P2Y2 receptor, it has shown lower selectivity against P2Y11, P2X1, and P2X3 receptors. d-nb.info Future strategies involve further structural modifications of existing scaffolds like this compound and AR-C118925, as well as the exploration of novel chemical series. Structure-activity relationship (SAR) studies are crucial in this process, guiding the design of compounds with optimized interactions at the P2Y2 binding site while minimizing off-target effects. tocris.com Homology modeling and docking studies, often based on the structures of related receptors like P2Y1 and P2Y12, are employed to predict ligand-receptor interactions and inform rational design. researchgate.net
Improving Metabolic Stability for Prolonged Action
A significant limitation of many nucleotide-based P2Y2 receptor agonists, including the natural ligand UTP and some of its analogs, is their susceptibility to enzymatic degradation, leading to a short duration of action. ugent.benih.gov This is particularly relevant for potential therapeutic applications where prolonged receptor activation or blockade is desired. This compound, with its modified structure, has shown enhanced metabolic stability compared to UTP. nih.gov Future research aims to further improve the metabolic stability of P2Y2 ligands through chemical modifications that resist enzymatic hydrolysis while retaining favorable binding affinity and efficacy. This includes exploring modifications to the phosphate (B84403) backbone, the sugar moiety, and the nucleobase.
Exploration of Allosteric Modulators of P2Y2 Receptors
Beyond orthosteric ligands that bind to the primary nucleotide-binding site, the exploration of allosteric modulators for the P2Y2 receptor represents a promising avenue. Allosteric modulators bind to distinct sites on the receptor, inducing conformational changes that can enhance or inhibit the effects of orthosteric ligands. pnas.org This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands. While research on allosteric modulators for P2Y receptors is ongoing for various subtypes, including the identification of a nucleic acid aptamer acting as a positive allosteric modulator for P2Y2 receptors under certain conditions, the field for small-molecule P2Y2 allosteric modulators is still developing. pnas.org Flavonoids have also been identified as potential allosteric antagonists of P2Y2 receptors. researchgate.net Future efforts will focus on identifying novel allosteric binding sites on the P2Y2 receptor and discovering compounds that can selectively modulate its function through these sites.
Advanced Methodological Approaches for P2Y2 Receptor Investigation
Advancements in research methodologies are crucial for a deeper understanding of P2Y2 receptor biology and for the development of effective ligands.
Application of Advanced Imaging Techniques (e.g., PET radioligands for receptor distribution in preclinical models)
Advanced imaging techniques, such as Positron Emission Tomography (PET), offer valuable tools for studying receptor distribution, occupancy, and modulation in living subjects. While PET imaging is being explored for other purinergic receptors like P2Y12 and P2X7, the development of selective and effective PET radioligands specifically for the P2Y2 receptor is an area of ongoing need. chemrxiv.orgmdpi.comnih.gov Such radioligands would enable non-invasive studies of P2Y2 receptor expression levels and localization in various tissues and disease states in preclinical animal models. This could provide critical insights into the receptor's role in pathophysiology and help validate potential therapeutic targets. The criteria for effective PET radioligands include high affinity and selectivity, appropriate lipophilicity, and metabolic stability. frontiersin.org
Utilization of Genetic Manipulation (e.g., knockout/transgenic models) for P2Y2 Receptor Studies
Genetic manipulation techniques, including knockout and transgenic animal models, have been instrumental in elucidating the physiological and pathological roles of the P2Y2 receptor. Studies using global P2Y2 knockout mice have revealed roles for this receptor in various processes, including blood pressure regulation, cardiac function, and vascular calcification. jci.org Conditional knockout models, where the receptor is deleted in specific cell types, provide even greater precision in determining the cell-specific functions of P2Y2 receptors. For example, endothelial cell-specific P2Y2 knockout mice have been used to study the receptor's role in vascular function and atherosclerosis. ahajournals.org Transgenic rats overexpressing the P2Y2 receptor have also been developed to investigate the effects of receptor upregulation in conditions like chronic inflammation and neurodegenerative diseases. karger.comresearchgate.net Future research will continue to leverage these and develop new genetic models to dissect the complex roles of P2Y2 receptors in various physiological systems and disease contexts, providing valuable in vivo data to complement in vitro pharmacological studies.
Elucidating Novel P2Y2 Receptor-Mediated Signaling Pathways and Biological Functions
Research continues to uncover the diverse signaling pathways and biological functions mediated by the P2Y2 receptor, which can be further explored using selective agonists like this compound. P2Y2 receptors are primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium mobilization. researchgate.netoncotarget.comunimi.itguidetopharmacology.org This canonical pathway is involved in various cellular responses. researchgate.netoncotarget.com
However, studies suggest that P2Y2 receptors can also couple to other G proteins, such as Gi, influencing processes like cell migration. unimi.it Furthermore, P2Y2 receptor activation can engage multiple downstream effectors, including MAP kinases, Rho kinase, phospholipase A2, and nitric oxide. unimi.it Transactivation of growth factor receptors has also been implicated in P2Y2 signaling. unimi.it
Specific biological functions mediated by P2Y2 receptors include:
Regulation of ion transport and epithelial cell function. nih.gov
Modulation of cell proliferation and migration. qiagen.comoncotarget.com
Control of vascular tone and involvement in cardiovascular processes. nih.govfrontiersin.orgmdpi.com
Participation in inflammatory and immune responses. nih.govnih.govnih.gov
Potential roles in neurodegenerative diseases. researchgate.netresearchgate.net
Using this compound as a selective tool allows researchers to dissect the specific contributions of P2Y2 receptor activation to these diverse functions and to identify novel, non-canonical signaling pathways. For instance, studies have shown P2Y2 involvement in oxLDL-mediated inflammasome activation and IL-1β production through modulation of mtROS-mtDNA and TLR9-NFkB pathways in endothelial cells. nih.gov In vascular smooth muscle cells, P2Y2 can activate Nox1 via Rac, leading to ROS generation. nih.gov In hepatocytes, P2Y2 regulates glycogen (B147801) metabolism and proliferation via Ca2+ and MAPK pathways. oncotarget.com Activation of P2Y2 receptors has also been shown to promote proliferation and migration of hepatocellular carcinoma cells through store-operated calcium channels (SOCs)-mediated Ca2+ signaling. oncotarget.com
Further research with this compound can help delineate the precise molecular mechanisms underlying these varied P2Y2-mediated effects and potentially uncover entirely new biological roles.
Comparative Pharmacology of P2Y2 Receptors Across Species
Investigating the comparative pharmacology of P2Y2 receptors across different species is crucial for translating findings from preclinical models to humans and for understanding species-specific differences in purinergic signaling. While the P2Y2 receptor is activated by both ATP and UTP in humans and rodents, there can be species-specific differences in the activity of other P2Y receptor subtypes, such as P2Y4. nih.govguidetopharmacology.org
Studies have utilized various animal models, including knockout mice, to investigate the in vivo roles of P2Y receptors. nih.govfrontiersin.orgresearchgate.net For example, studies in P2ry2-deficient mice have provided insights into the role of P2Y2 receptors in conditions like acute respiratory distress syndrome (ARDS), showing reduced pulmonary inflammation compared to wild-type mice. frontiersin.org
Pharmacological tools, including selective agonists like this compound, are essential for characterizing P2Y2 receptor function across species. While this compound is described as a selective human P2Y2 agonist, its activity and selectivity profile may vary in receptors from other species. nih.gov Detailed comparative studies using this compound in cells and tissues from different species (e.g., human, mouse, rat) can help identify potential differences in receptor binding, signaling efficacy, and functional outcomes.
Q & A
Q. How should I report negative or inconclusive results in this compound research?
- Methodological Guidance :
- Follow ARRIVE or CONSORT guidelines for preclinical/clinical reporting.
- Publish in journals endorsing negative-result databases (e.g., PLOS ONE, Scientific Reports).
- Disclose limitations (e.g., sample size, assay sensitivity) to guide future replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
